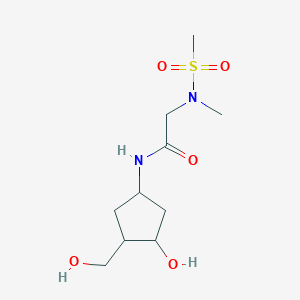

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-[methyl(methylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O5S/c1-12(18(2,16)17)5-10(15)11-8-3-7(6-13)9(14)4-8/h7-9,13-14H,3-6H2,1-2H3,(H,11,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPCVWXHOCSPAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CC(C(C1)O)CO)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(N-methylmethylsulfonamido)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The compound's structure suggests that it may interact with various biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopentyl ring with hydroxymethyl and sulfonamide substituents, which may influence its solubility, stability, and interaction with biological macromolecules. Understanding these properties is crucial for predicting its biological activity.

Chemical Structure

- Molecular Formula : C12H19N3O4S

- Molecular Weight : 303.36 g/mol

- IUPAC Name : this compound

Research indicates that compounds with similar structural motifs can exhibit a range of biological activities, including:

- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes, potentially affecting metabolic pathways.

- Antimicrobial Properties : Some derivatives of sulfonamide compounds have shown antimicrobial activity against various pathogens.

- Anticancer Potential : The ability to inhibit carbonic anhydrases (CAs), particularly isoforms linked to tumor progression (hCA IX and hCA XII), has been noted in structurally related compounds. This suggests that this compound could also possess anticancer properties through similar mechanisms.

Case Studies and Research Findings

-

Inhibition of Carbonic Anhydrases :

- A study on coumarin derivatives indicated that modifications in the structure can lead to selective inhibition of hCA IX and hCA XII, which are implicated in cancer progression. The K_i values for potent inhibitors ranged from 0.48 to 3.33 µM . Given the structural similarities, this compound may exhibit comparable inhibitory effects.

-

Antimicrobial Activity :

- Research has shown that certain sulfonamide derivatives possess significant antibacterial properties. For instance, compounds with similar sulfonamide groups have demonstrated efficacy against both Gram-positive and Gram-negative bacteria . This suggests a potential for this compound in treating bacterial infections.

- Structural Analysis :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues

Cyclopentyl Acetamide Derivatives

Example: N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide ()

- Structural Similarities : Cyclopentyl core, acetamide group.

- Key Differences : The thiazole substituent replaces the methylsulfonamido and hydroxyl groups.

- Functional Implications :

Sulfonamide-Modified Acetamides

Example : 2-(N-ethyl-4-ethoxy-3-methylbenzenesulfonamido)-N-(pyridin-3-ylmethyl)acetamide ()

- Structural Similarities : Sulfonamido-acetamide backbone.

- Key Differences : Aromatic benzene sulfonamide vs. aliphatic methylsulfonamido; pyridinylmethyl vs. cyclopentyl-hydroxymethyl.

- Functional Implications :

Physicochemical Properties

*Compound from : Cyclopentyl acetamide with sulfonamide (IR: 1681 cm⁻¹ C=O; NMR: δ 10.2 ppm NHCO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.